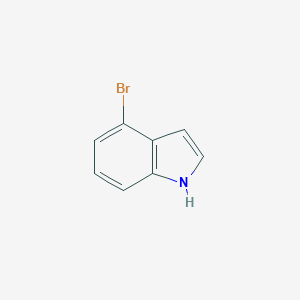

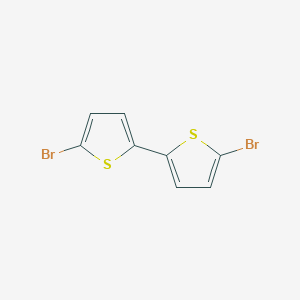

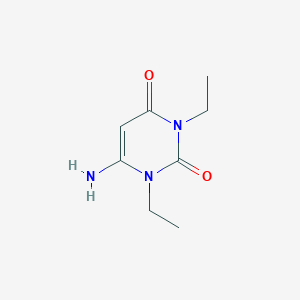

![molecular formula C7H7N3O2 B015665 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 90057-07-1](/img/structure/B15665.png)

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of dihydropyrrolopyrimidinone derivatives, including 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, often involves multistep reactions that target the efficient and scalable production of these compounds. A notable example is the development of an efficient synthesis route for 4-amino-2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-ones, which are closely related to the target compound and highlight the practical aspects of synthesizing such fused bicyclic scaffolds on a large scale without the need for chromatography (Bahnck et al., 2012).

Molecular Structure Analysis

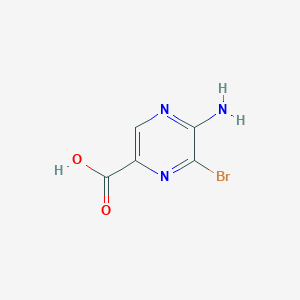

The molecular structure of dihydropyrrolopyrimidinones is characterized by a fused bicyclic system that combines a pyrrolo and a pyrimidinone ring. This structural arrangement is crucial for the compound's biological activity and chemical properties. The crystal structure analysis provides insight into the compound's three-dimensional conformation, which is vital for understanding its interaction with biological targets and for designing derivatives with desired properties.

Chemical Reactions and Properties

Dihydropyrrolopyrimidinones participate in various chemical reactions, including cyclocondensation and oxidation, which are essential for modifying the core structure and introducing functional groups that enhance biological activity. The reactivity of these compounds towards different reagents, such as formamide, carbon disulfide, and acids, allows for the synthesis of a wide range of derivatives with potential pharmaceutical applications (El-Gazzar & Hafez, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including derivatives close to the compound , utilizes hybrid catalysts. This approach has broadened the synthetic applications of these scaffolds in the medicinal and pharmaceutical industries. Hybrid catalysts, ranging from organocatalysts and metal catalysts to green solvents, have been employed for the one-pot multicomponent synthesis of these compounds. This method emphasizes the importance of choosing the right catalyst for enhancing the synthesis process and developing lead molecules for further research (Parmar, Vala, & Patel, 2023).

Optical and Electronic Properties

Diketopyrrolopyrroles, chemically related to the compound of interest, are recognized for their wide range of applications in fields such as pigments, field-effect transistors, solar cells, and fluorescence imaging. The study of these compounds over decades has revealed significant insights into their synthesis, reactivity, and the relationship between their structure and optical properties. The evolution of their chromophore leads to notable changes in optical properties, underlining the potential of these compounds in various applications (Grzybowski & Gryko, 2015).

Biological Activities

Pyrimidines, including structures similar to 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, have shown a wide range of biological activities. Research has demonstrated the anti-inflammatory potential of substituted tetrahydropyrimidine derivatives. This indicates the versatility of pyrimidine derivatives in designing leads for anti-inflammatory activity, suggesting a pathway for further investigation into the compound's potential biological effects (Gondkar, Deshmukh, & Chaudhari, 2013).

Green Chemistry

The Biginelli Reaction, a method for synthesizing dihydropyrimidinones, underscores the application of eco-friendly technologies in synthesizing pyrimidine derivatives. This approach combines the benefits of traditional reactions with green chemistry principles, facilitating the synthesis of bioactive compounds in an environmentally benign way. Such methodologies are relevant for compounds including 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, highlighting the sustainable practices in chemical synthesis (Panda, Khanna, & Khanna, 2012).

Anti-cancer Research

Pyrimidine-based scaffolds are extensively explored for their anticancer activity, with various patents illustrating the significant potential of these compounds in oncology. The versatility of pyrimidine derivatives in interacting with different biological targets underscores their importance in developing novel anticancer agents. This research direction could be relevant for exploring the anticancer potential of 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (Kaur et al., 2014).

Safety And Hazards

The safety and hazards of “2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” are not explicitly mentioned in the literature. However, general safety precautions for handling chemical compounds should be followed5.

Direcciones Futuras

The future directions for the study of “2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” are not explicitly mentioned in the literature. However, given the medicinal potential of pyrrolo[2,3-d]pyrimidines, further research into the properties and potential applications of “2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” could be beneficial4.

Propiedades

IUPAC Name |

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWGPQGJOITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326939 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

CAS RN |

90057-07-1 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

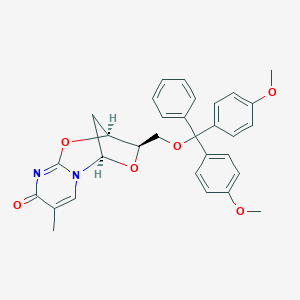

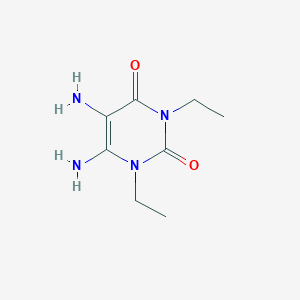

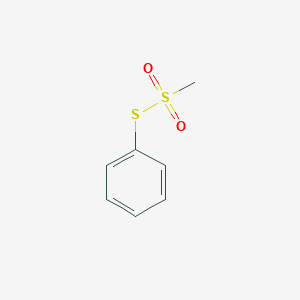

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)